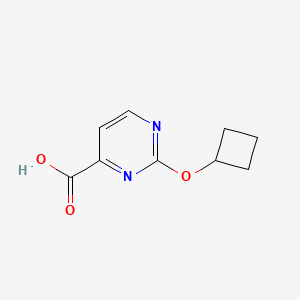

2-Cyclobutoxypyrimidine-4-carboxylic acid

描述

Overview of Pyrimidine (B1678525) Scaffold in Chemical Research

The pyrimidine scaffold is a cornerstone of heterocyclic chemistry, holding immense significance in both biological and synthetic contexts. As a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, its structure is fundamental to life itself. Pyrimidine derivatives are integral components of nucleic acids (DNA and RNA), where cytosine, thymine, and uracil (B121893) play crucial roles in genetic coding and protein synthesis. This biological prevalence has made the pyrimidine ring a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. Researchers have extensively explored pyrimidine derivatives, leading to the development of numerous therapeutic agents with a wide range of activities, including anticancer, antiviral, and antimicrobial properties. bldpharm.com The ability of the pyrimidine ring to participate in various chemical interactions, such as hydrogen bonding and pi-stacking, contributes to its versatility in drug design. nih.gov

Importance of Pyrimidine-4-carboxylic Acid Derivatives in Synthetic Organic Chemistry

The introduction of a carboxylic acid group at the 4-position of the pyrimidine ring creates a class of compounds known as pyrimidine-4-carboxylic acids, which are highly valuable intermediates in synthetic organic chemistry. This functional group serves as a versatile handle for a variety of chemical transformations. It can be readily converted into other functional groups such as esters, amides, and acid chlorides, opening up pathways to a diverse array of more complex molecules. For instance, pyrimidine-4-carboxylic acid and its derivatives are key building blocks in the synthesis of various pharmaceuticals and agrochemicals. caymanchem.com Their utility is demonstrated in the preparation of compounds for antiviral and anticancer therapies. chemicalbook.com The presence of the carboxylic acid moiety also influences the electronic properties of the pyrimidine ring, further expanding its synthetic potential.

Role of Alkoxy Substituents in Pyrimidine Derivatives

The attachment of an alkoxy group, such as the cyclobutoxy group in the title compound, to the pyrimidine scaffold significantly modulates its physicochemical and biological properties. Alkoxy groups are generally considered electron-donating, which can influence the reactivity of the pyrimidine ring towards electrophilic and nucleophilic substitution reactions. The nature of the alkyl part of the alkoxy group can also affect properties like solubility, lipophilicity, and metabolic stability. In the context of medicinal chemistry, the introduction of alkoxy substituents can lead to enhanced binding affinity to biological targets and improved pharmacokinetic profiles of drug candidates. Spectroscopic studies of alkoxy-substituted pyrimidines show that these groups can cause shifts in absorption and emission spectra, which is relevant for the analytical characterization of these compounds. researchgate.net

Research Scope and Objectives for 2-Cyclobutoxypyrimidine-4-carboxylic Acid Studies

While specific research dedicated to this compound is limited in publicly accessible scientific literature, the objectives for studying such a compound can be clearly defined based on its structure. A primary research goal would be to develop and optimize a synthetic route to this molecule. Subsequent studies would focus on a thorough characterization of its physicochemical properties, including its melting point, solubility, and spectroscopic data (NMR, IR, Mass Spectrometry). Furthermore, given the established biological importance of related pyrimidine derivatives, a key objective would be to investigate the potential biological activity of this compound. This would involve screening the compound against various biological targets to identify any potential therapeutic applications. The unique cyclobutoxy moiety could impart novel properties compared to more common alkoxy substituents, making such investigations a worthwhile endeavor in the field of medicinal chemistry.

Structure

3D Structure

属性

IUPAC Name |

2-cyclobutyloxypyrimidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c12-8(13)7-4-5-10-9(11-7)14-6-2-1-3-6/h4-6H,1-3H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLCDXOBNVRQFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2=NC=CC(=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 2 Cyclobutoxypyrimidine 4 Carboxylic Acid

Retrosynthetic Analysis of 2-Cyclobutoxypyrimidine-4-carboxylic Acid

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis begins by disconnecting the ether linkage and the carboxylic acid group, which are key functional groups.

The primary disconnections for this compound are:

C-O bond disconnection: This breaks the bond between the pyrimidine (B1678525) ring and the cyclobutoxy group. This suggests a nucleophilic substitution reaction where a cyclobutoxide anion attacks an electrophilic pyrimidine ring, or vice versa.

C-C bond disconnection: This severs the bond between the pyrimidine ring and the carboxylic acid group. This points towards reactions that can introduce a carboxyl group or a precursor at the C4 position of the pyrimidine ring.

This analysis reveals two main building blocks: a pyrimidine core functionalized at the C2 and C4 positions, and a cyclobutanol (B46151) derivative. The core challenge then becomes the strategic construction of the pyrimidine-4-carboxylic acid scaffold.

Construction of the Pyrimidine-4-carboxylic Acid Core

The formation of the central pyrimidine-4-carboxylic acid structure is a critical phase in the synthesis. This process can be approached through various methodologies, including cyclization reactions and regioselective functionalization.

Cyclization Reactions for Pyrimidine Ring Formation

The synthesis of the pyrimidine ring is often achieved through cyclization reactions that bring together acyclic precursors. bu.edu.eg A common and versatile method is the condensation of a 1,3-dicarbonyl compound or its equivalent with an amidine. organic-chemistry.org

For the synthesis of a pyrimidine-4-carboxylic acid derivative, a suitable β-keto ester can be reacted with an appropriate amidine. The ester group in the β-keto ester can be converted to the desired carboxylic acid in a subsequent step. The general mechanism involves the initial formation of an enamine, followed by cyclization and dehydration to yield the pyrimidine ring.

| Reactant A | Reactant B | Resulting Core |

| β-keto ester | Amidine | Pyrimidinone |

| Malonic ester derivative | Urea/Thiourea | Barbituric acid/Thiobarbituric acid |

| α,β-unsaturated ketone | Amidine | Dihydropyrimidine |

Regioselective Introduction of the Carboxylic Acid Moiety at C4

Achieving the correct placement of the carboxylic acid group at the C4 position of the pyrimidine ring is a significant challenge due to the electronic properties of the pyrimidine nucleus. wikipedia.org Several advanced synthetic strategies have been developed to address this regioselectivity challenge.

The Minisci reaction is a powerful tool for the C-H functionalization of electron-deficient heterocycles, such as pyrimidines, through a radical mechanism. wikipedia.orgnih.gov This reaction allows for the direct introduction of alkyl or acyl groups onto the heterocyclic ring. wikipedia.org In the context of synthesizing pyrimidine-4-carboxylic esters, an alkoxycarbonyl radical can be generated and added to the pyrimidine ring.

The reaction is typically initiated by the oxidative decarboxylation of a corresponding acid precursor. wikipedia.org For instance, the reaction of a pyrimidine with an oxalic acid monoester derivative in the presence of a silver catalyst and a persulfate oxidant can generate the required alkoxycarbonyl radical. The regioselectivity of the Minisci reaction on the pyrimidine ring is influenced by the electronic and steric factors of the substituents already present on the ring. ucla.edu For an unsubstituted pyrimidine, the attack generally occurs at the C2, C4, and C6 positions. However, by carefully choosing the reaction conditions and substituents, the selectivity for the C4 position can be enhanced. nih.govchemrxiv.orgchemrxiv.org A mechanochemical approach has also been developed for the regioselective Minisci C-H alkylation of pyrimidines. researchgate.netnih.gov

| Reagent | Radical Generated | Position of Attack |

| Pivalic acid | tert-Butyl radical | C2 |

| Ethyl 2-oxoacetate | Ethoxycarbonyl radical | C4/C6 |

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. researchgate.netacs.orgnih.govacs.org The Biginelli reaction, a well-known MCR, can be adapted to produce dihydropyrimidines, which can then be oxidized to the corresponding pyrimidines. researchgate.net

A relevant MCR strategy for synthesizing substituted pyrimidine carboxylic acids could involve the condensation of a β-keto ester, an aldehyde, and an amidine. By selecting a β-keto ester that already contains the desired carboxylic acid functionality or a precursor, the pyrimidine-4-carboxylic acid core can be constructed in a highly convergent manner. The diversity of commercially available starting materials for MCRs allows for the synthesis of a wide range of substituted pyrimidine carboxylic acids. acs.orgnih.govacs.org

β-Alkoxyvinyl α-keto esters are versatile building blocks in heterocyclic synthesis. osi.lv Their reaction with binucleophiles, such as amidines, can lead to the formation of various heterocyclic systems, including pyrimidines. The reaction proceeds through a regioselective condensation, where the amidine attacks the electrophilic centers of the β-alkoxyvinyl α-keto ester. osi.lv

The outcome of the reaction is highly dependent on the structure of the reactants and the reaction conditions. In the synthesis of a pyrimidine-4-carboxylic acid derivative, a suitably designed β-alkoxyvinyl α-keto ester can undergo condensation with an amidine to form the desired pyrimidine ring with a carboxylic ester group at the C4 position. This ester can then be hydrolyzed to the final carboxylic acid.

| β-Alkoxyvinyl α-Keto Ester | Binucleophile | Product |

| Ethyl 2-formyl-3-methoxyacrylate | Benzamidine | Ethyl 2-phenylpyrimidine-4-carboxylate |

| Methyl 3-ethoxy-2-oxobutanoate | Guanidine | 2-Amino-6-methylpyrimidine-4-carboxylic acid derivative |

Introduction of the Cyclobutoxy Moiety at C2

The formation of the C2-O-cyclobutyl bond is a critical step in the synthesis of the target molecule. Several approaches can be envisioned, primarily revolving around the reaction of a pyrimidine scaffold with a cyclobutanol derivative.

Nucleophilic Aromatic Substitution (SNAr) Strategies utilizing Halopyrimidines

Nucleophilic aromatic substitution (SNAr) is a common and effective method for the functionalization of electron-deficient heterocyclic systems like pyrimidines. nih.govstackexchange.com This strategy typically involves the reaction of a halopyrimidine with a nucleophile, in this case, the cyclobutoxide anion. The pyrimidine ring is activated towards nucleophilic attack by the presence of the electronegative nitrogen atoms, which can stabilize the negative charge in the Meisenheimer intermediate. echemi.com

The reaction of a 2-halopyrimidine with cyclobutanol in the presence of a suitable base would lead to the desired 2-cyclobutoxypyrimidine (B2958239). The choice of base is crucial to deprotonate the cyclobutanol, forming the more nucleophilic cyclobutoxide. Common bases for this transformation include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and cesium carbonate (Cs₂CO₃).

In the context of a dihalopyrimidine, such as 2,4-dichloropyrimidine, regioselectivity becomes a key consideration. Generally, the C4 position of a 2,4-dihalopyrimidine is more reactive towards nucleophilic attack than the C2 position. stackexchange.com This is attributed to the greater stabilization of the intermediate formed upon attack at C4. However, the selectivity can be influenced by the reaction conditions and the nature of the nucleophile.

| Reactant 1 | Reactant 2 | Base | Solvent | Product | Ref |

| 2-Chloropyrimidine | Cyclobutanol | NaH | THF | 2-Cyclobutoxypyrimidine | nih.gov |

| 2,4-Dichloropyrimidine | Cyclobutanol | K₂CO₃ | DMF | 4-Chloro-2-cyclobutoxypyrimidine | stackexchange.com |

Metal-Catalyzed C-O Cross-Coupling Reactions (e.g., Cu-promoted oxidative dehydrosulfurative cross-coupling)

Metal-catalyzed cross-coupling reactions offer a powerful alternative for the formation of C-O bonds. Copper-catalyzed methods, in particular, have been developed for the synthesis of 2-alkoxypyrimidines. One such approach is the copper-promoted oxidative dehydrosulfurative cross-coupling of 3,4-dihydropyrimidine-1H-2-thiones with alcohols. rsc.orgresearchgate.net This reaction proceeds with concomitant aromatization to yield the 2-alkoxypyrimidine. While this specific starting material is not a halopyrimidine, the methodology demonstrates the feasibility of forming the C2-O bond using copper catalysis.

A more traditional approach is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide with an alcohol. wikipedia.org This reaction typically requires high temperatures and stoichiometric amounts of copper, though modern modifications have been developed that utilize catalytic amounts of copper with appropriate ligands. nih.govorganic-chemistry.orgmdpi.com In the context of synthesizing 2-cyclobutoxypyrimidine, a 2-halopyrimidine could be coupled with cyclobutanol using a copper catalyst.

| Pyrimidine Substrate | Coupling Partner | Catalyst | Ligand | Base | Solvent | Product | Ref |

| 3,4-Dihydropyrimidine-1H-2-thione | Alcohol | Cu(OAc)₂ | - | - | O₂ | 2-Alkoxypyrimidine | rsc.org |

| 2-Bromopyrimidine | Cyclobutanol | CuI | Phenanthroline | Cs₂CO₃ | Dioxane | 2-Cyclobutoxypyrimidine | wikipedia.org |

Specific Methodologies for Ether Formation with Cyclobutanol Derivatives

The synthesis of ethers from cyclobutanol derivatives generally follows standard etherification protocols. The Williamson ether synthesis, a classic SN2 reaction between an alkoxide and an alkyl halide, can be adapted for this purpose. In the context of forming 2-cyclobutoxypyrimidine, the cyclobutoxide would act as the nucleophile attacking a 2-halopyrimidine.

Alternatively, Mitsunobu reaction conditions, involving triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), can be employed to couple cyclobutanol with a 2-hydroxypyrimidine. This reaction proceeds with inversion of stereochemistry at the alcohol carbon, a crucial consideration if a chiral cyclobutanol is used.

Integrated Synthesis of the Pyrimidine-Cyclobutoxy-Carboxylic Acid System

The synthesis of the complete this compound molecule requires a strategy that integrates the introduction of both the cyclobutoxy and the carboxylic acid groups. Two main retrosynthetic approaches can be considered:

Introduction of the cyclobutoxy group onto a pre-functionalized pyrimidine-4-carboxylic acid derivative: This approach would start with a pyrimidine ring already bearing the carboxylic acid or a precursor group (e.g., an ester or a nitrile) at the C4 position. A common starting material could be 2-chloro-pyrimidine-4-carboxylic acid or its corresponding ester. The cyclobutoxy group would then be introduced at the C2 position via SNAr or a copper-catalyzed coupling reaction as described above. Subsequent hydrolysis of the ester or nitrile, if used, would yield the final carboxylic acid.

Introduction of the carboxylic acid group after the formation of the 2-cyclobutoxypyrimidine core: This strategy would begin with the synthesis of a 2-cyclobutoxy-4-halopyrimidine. The carboxylic acid functionality could then be introduced at the C4 position through various methods, such as palladium-catalyzed carbonylation or metal-halogen exchange followed by carboxylation with carbon dioxide.

The choice between these two strategies would depend on the availability of starting materials and the compatibility of the functional groups with the reaction conditions of each step.

Stereochemical Control in the Synthesis of Cyclobutoxy-Substituted Pyrimidines

When the cyclobutanol starting material is chiral, the stereochemical outcome of the etherification reaction becomes a critical aspect of the synthesis. The stereochemistry of the resulting 2-cyclobutoxypyrimidine will depend on the mechanism of the C-O bond-forming reaction.

In the case of an SNAr reaction, if the reaction proceeds through a standard addition-elimination mechanism, the stereochemistry of the cyclobutanol will be retained in the product as the chiral center is not directly involved in the substitution at the aromatic ring.

For reactions that proceed via an SN2 mechanism, such as the Mitsunobu reaction, an inversion of configuration at the chiral center of the cyclobutanol would be expected. libretexts.org This allows for the synthesis of a specific stereoisomer from the corresponding enantiomer of the starting alcohol.

If a racemic mixture of a chiral cyclobutanol is used, the product will be a racemic mixture of the corresponding 2-cyclobutoxypyrimidine enantiomers. The separation of these enantiomers would then require chiral chromatography or resolution techniques. The development of asymmetric synthetic methods to directly introduce the cyclobutoxy group with high enantioselectivity remains an area of active research.

Advanced Chemical Reactivity and Transformation Studies of 2 Cyclobutoxypyrimidine 4 Carboxylic Acid

Reactivity Profile of the Pyrimidine (B1678525) Nucleus

The pyrimidine ring is an archetypal electron-deficient heteroaromatic system. This inherent electron deficiency, caused by the presence of two electronegative nitrogen atoms, makes the ring susceptible to nucleophilic attack while generally rendering it unreactive towards electrophiles. The substituents at the C2 and C4 positions significantly modulate this reactivity.

The pyrimidine nucleus in 2-Cyclobutoxypyrimidine-4-carboxylic acid is highly activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the ring nitrogens and the carboxylic acid group at C4 reduces the electron density at the ring carbons, particularly at positions 2, 4, and 6. In this specific molecule, the C4 and C6 positions are the most electrophilic centers.

While the C2 position is occupied by the cyclobutoxy group, nucleophilic attack could potentially occur at C4 or C6. However, the carboxylic acid at C4 is not a typical leaving group for a standard SNAr reaction. More commonly, related pyrimidine systems with a good leaving group, such as a halogen, at the C4 or C6 position readily undergo substitution. For instance, the reactions of 4-chloro-2-substituted pyrimidines with various nucleophiles are well-documented. rsc.org Treatment of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate with nucleophiles like dimethylamine, sodium phenoxide, and sodium thiophenoxide results in the formation of the corresponding substitution products. rsc.org

The general mechanism for these reactions is a two-step addition-elimination process. The nucleophile first attacks the electron-deficient carbon atom to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. The reactivity of pyridinium (B92312) compounds, which are also electron-deficient, shows that the rate-determining step can sometimes be the deprotonation of the addition intermediate rather than the initial nucleophilic attack. nih.gov

| Nucleophile | Reagent Example | Potential Product at C4 | Reaction Type |

|---|---|---|---|

| Amine | R₂NH (e.g., Piperidine) | 2-Cyclobutoxy-4-(dialkylamino)pyrimidine | Amination |

| Alkoxide | NaOR (e.g., Sodium Methoxide) | 2-Cyclobutoxy-4-alkoxypyrimidine | Alkoxylation |

| Thiolate | NaSR (e.g., Sodium Thiophenoxide) | 2-Cyclobutoxy-4-(alkylthio)pyrimidine | Thiolation |

| Cyanide | NaCN | 2-Cyclobutoxy-4-cyanopyrimidine | Cyanation |

In stark contrast to its high reactivity towards nucleophiles, the pyrimidine ring is strongly deactivated towards electrophilic aromatic substitution. The nitrogen atoms withdraw electron density, making the ring a poor nucleophile for attacking common electrophiles. Electrophilic substitution reactions, such as nitration or halogenation, typically require harsh conditions and often result in low yields. libretexts.orgmasterorganicchemistry.com

When electrophilic attack does occur, it is directed to the C5 position. This is because the C5 position is the least electron-deficient carbon in the ring, and the positive charge in the cationic intermediate (the sigma complex) can be localized without being placed on the electronegative nitrogen atoms.

A more effective method for the functionalization of electron-deficient rings like pyrimidine involves radical reactions. The Minisci reaction, for instance, allows for the introduction of alkyl or acyl groups onto the heterocycle. This reaction involves the generation of a nucleophilic radical which then attacks the protonated, and thus more electrophilic, pyrimidine ring. A study on the alkoxycarbonylation of 5-halopyrimidines demonstrated high regioselectivity for the C4 position, showcasing a powerful, non-traditional method for functionalizing the pyrimidine core. ucla.edu This suggests that radical-based approaches could be a viable strategy for modifying the C6 position of this compound.

A characteristic reaction of 2-alkoxypyrimidines is their thermal rearrangement to form 1-alkyl-1,2-dihydro-2-oxopyrimidines. rsc.orgrsc.org This transformation, often referred to as the Dimroth rearrangement for alkoxy derivatives, involves the migration of the alkyl group from the exocyclic oxygen to the N1 position of the pyrimidine ring.

Studies on 2-methoxypyrimidine (B189612) have shown that its rearrangement to 1,2-dihydro-1-methyl-2-oxopyrimidine follows first-order kinetics. rsc.org The reaction is significantly accelerated by the presence of tertiary bases. The efficiency of the base catalyst correlates with its basic strength. rsc.org Higher 2-alkoxypyrimidines, such as the ethoxy and isopropoxy analogues, also undergo this rearrangement, but they require higher temperatures and the presence of a base catalyst to proceed at a measurable rate. rsc.org The proposed mechanism is considered to be intermolecular and ionic in nature. rsc.org

Given these findings, this compound would be expected to undergo a similar thermal rearrangement, yielding 1-cyclobutyl-1,2-dihydropyrimidin-2-one-4-carboxylic acid, particularly when heated in the presence of a suitable base.

| Compound | Conditions | Product | Reference |

|---|---|---|---|

| 2-Methoxypyrimidine | Heating (e.g., 200°C) | 1,2-Dihydro-1-methyl-2-oxopyrimidine | rsc.org |

| 2-Methoxypyrimidine | Heating with tertiary base (e.g., Triethylamine) | Accelerated formation of 1,2-Dihydro-1-methyl-2-oxopyrimidine | rsc.org |

| 2-Ethoxy/Isopropoxypyrimidine | Heating above 200°C with base | Corresponding N-alkyl-2-oxopyrimidine | rsc.org |

| 2-Methoxy-5-phenylpyrimidine | Heating in Triethylamine | 1-Methyl-5-phenyl-2-oxopyrimidine | rsc.org |

Transformations Involving the Cyclobutoxy Moiety

The cyclobutoxy group introduces another dimension of reactivity centered on the strained four-membered ring. This strain energy can be released through various ring-opening and rearrangement reactions.

The cyclobutane (B1203170) ring is susceptible to cleavage under a variety of conditions, including hydrogenation, acid catalysis, and reactions with strong nucleophiles.

Hydrogenation: Catalytic hydrogenation using catalysts like nickel or platinum can cleave the C-C bonds of the cyclobutane ring to yield open-chain alkanes. pharmaguideline.com In the context of the cyclobutoxy group, this could potentially lead to the formation of a butoxy side chain, although the conditions might also affect the pyrimidine ring.

Acid-Catalyzed Ring Opening: Lewis acids can mediate the ring-opening of cyclobutanes. For example, donor-acceptor cyclobutanes react with electron-rich arenes in the presence of AlCl₃ to afford ring-opened products. acs.org In the case of this compound, a strong acid could protonate the ether oxygen, facilitating cleavage of either a C-O or C-C bond of the cyclobutane ring to generate a carbocationic intermediate, which could then be trapped by a nucleophile.

Nucleophilic Ring Opening: Strong nucleophiles can also induce ring-opening. Thiols and selenols have been shown to trigger the ring-opening of donor-acceptor cyclobutanes. acs.org

| Reaction Type | Typical Reagents | Potential Outcome | Reference for Analogy |

|---|---|---|---|

| Catalytic Hydrogenation | H₂, Ni or Pt catalyst | Cleavage of cyclobutane C-C bonds | pharmaguideline.com |

| Lewis Acid-Catalyzed Opening | AlCl₃, Nucleophile (e.g., Arene) | Formation of a substituted butyl chain attached to the pyrimidine | acs.org |

| Nucleophilic Opening | Strong Nucleophile (e.g., RSH) | Incorporation of the nucleophile into the opened butyl chain | acs.org |

The cleavage of the cyclobutane ring can lead to intermediates that undergo subsequent skeletal rearrangements, resulting in the formation of more complex molecular architectures. nih.gov Skeletal rearrangements are a class of reactions that involve the reorganization of the carbon framework of a molecule. nih.gov

While specific studies on the cyclobutoxy-pyrimidine system are not prevalent, analogies can be drawn from the chemistry of other strained ring systems. For example, the thermal rearrangement of vinylcyclopropanes can proceed through complex pathways, including homo acs.orgresearchgate.netsigmatropic hydrogen shifts, to yield acyclic dienes rather than the expected cyclopentene (B43876) products from a direct vinylcyclopropane-cyclopentene rearrangement.

In the case of this compound, an initial ring-cleavage event, perhaps initiated by heat or a catalyst, could generate a diradical or zwitterionic intermediate. This reactive species could then undergo a cascade of bond formations and cleavages, potentially leading to the formation of new fused-ring systems or completely different heterocyclic scaffolds. The exact nature of the rearrangement would be highly dependent on the reaction conditions and the specific bond that is initially cleaved within the cyclobutoxy moiety. Such transformations highlight the potential for using strained rings as synthons for accessing diverse chemical structures.

Stability and Reactivity of the Cyclobutoxy Ether Linkage

The 2-cyclobutoxy substituent introduces a degree of strain and specific reactivity to the pyrimidine scaffold. The stability of the ether linkage (C-O bond) is a critical factor in the design of synthetic routes and the potential applications of this molecule.

The cyclobutane ring, while less strained than cyclopropane, still possesses significant ring strain (approximately 26 kcal/mol). This inherent strain can influence the reactivity of the adjacent ether bond. Under harsh acidic conditions, protonation of the ether oxygen can activate the C-O bond towards nucleophilic attack or elimination pathways, potentially leading to cleavage of the cyclobutoxy group. The stability of the resulting cyclobutyl cation or related intermediates would play a key role in such transformations.

Similarly, strong basic conditions or reactions involving powerful nucleophiles could potentially target the ether linkage, although this is generally a less favored reaction pathway for simple ethers unless adjacent to activating groups. The electron-withdrawing nature of the pyrimidine ring can influence the electron density on the ether oxygen and the adjacent carbon, potentially modulating its reactivity compared to a simple alkyl ether.

Research into related bicyclo[1.1.0]butane (BCB) systems, which are significantly more strained, shows that the central C-C bond exhibits olefinic character and is prone to insertion reactions with transition metals like Palladium (Pd) and Rhodium (Rh). rsc.org While the cyclobutoxy group is less strained, its unique stereoelectronic properties may offer pathways for novel transformations under specific catalytic conditions.

Table 1: Predicted Stability of Cyclobutoxy Ether Linkage under Various Conditions

| Condition | Reagents | Predicted Outcome | Rationale |

| Strong Acid | Conc. H₂SO₄, Heat | Potential Cleavage | Protonation of ether oxygen followed by nucleophilic attack or elimination, driven by relief of ring strain. |

| Strong Base | NaH, Heat | Generally Stable | Ether linkages are typically resistant to cleavage by bases unless activated by adjacent groups. |

| Lewis Acids | BBr₃, AlCl₃ | Likely Cleavage | Lewis acids can coordinate to the ether oxygen, facilitating C-O bond scission. |

| Catalytic Hydrogenation | H₂, Pd/C | Stable | Ether C-O bonds are generally not cleaved under standard hydrogenation conditions that reduce alkenes or nitro groups. |

Reactions of the Carboxylic Acid Functional Group

The carboxylic acid at the 4-position of the pyrimidine ring is a key handle for derivatization, allowing for the synthesis of a wide array of analogs through esterification, amidation, and other transformations.

Esterification and Amidation Reactions

The conversion of the carboxylic acid to esters and amides is fundamental for modifying the compound's physicochemical properties.

Esterification can be readily achieved through several standard methods. The Fischer esterification, involving reaction with an alcohol under acidic catalysis, is a common approach. masterorganicchemistry.comlibretexts.orgathabascau.ca The reaction is reversible and often requires using an excess of the alcohol or removal of water to drive the equilibrium towards the product. libretexts.org Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, followed by reaction with an alcohol. For sterically hindered alcohols, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. orgsyn.org

Amidation follows similar principles. Direct reaction with an amine can be achieved by heating, but often requires coupling agents to proceed efficiently at lower temperatures. Boric acid has emerged as an effective catalyst for the direct formation of amides from carboxylic acids and amines, offering an environmentally friendly alternative to traditional methods. orgsyn.orgorgsyn.orgresearchgate.net Carboxylic acid reductases (CARs) have also been explored for their promiscuous ability to catalyze amide bond formation. polimi.it

Table 2: Representative Esterification and Amidation Reactions

| Reaction Type | Reactants | Reagents/Conditions | Product |

| Fischer Esterification | This compound, Methanol | H₂SO₄ (cat.), Reflux | Methyl 2-cyclobutoxypyrimidine-4-carboxylate |

| Acyl Chloride Formation | This compound | SOCl₂ or (COCl)₂, DMF (cat.) | 2-Cyclobutoxypyrimidine-4-carbonyl chloride |

| Esterification via Acyl Chloride | 2-Cyclobutoxypyrimidine-4-carbonyl chloride, Ethanol | Pyridine, CH₂Cl₂ | Ethyl 2-cyclobutoxypyrimidine-4-carboxylate |

| DCC Coupling Amidation | This compound, Benzylamine | DCC, HOBt, CH₂Cl₂ | N-Benzyl-2-cyclobutoxypyrimidine-4-carboxamide |

| Boric Acid Catalyzed Amidation | This compound, Aniline | B(OH)₃, Toluene, Heat | N-Phenyl-2-cyclobutoxypyrimidine-4-carboxamide |

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as CO₂, is a significant reaction for many carboxylic acids. wikipedia.org The ease of decarboxylation depends heavily on the stability of the carbanion intermediate formed upon CO₂ loss. For simple carboxylic acids, this reaction requires harsh conditions. libretexts.org However, acids with an electron-withdrawing group at the β-position (β-keto acids) or a double bond (β,γ-unsaturated acids) decarboxylate more readily through a cyclic transition state. libretexts.orgyoutube.com

For this compound, the pyrimidine ring itself is electron-withdrawing. Heating the compound, particularly in the presence of a copper catalyst or in a high-boiling solvent, could potentially induce decarboxylation to yield 2-cyclobutoxypyrimidine (B2958239). The mechanism would likely involve the formation of a zwitterionic intermediate or coordination to a metal catalyst that stabilizes the transition state. Another method involves heating the acid or its salt with soda lime. libretexts.org

Reduction and Oxidation Reactions of the Carboxylic Acid

The carboxylic acid group can be reduced to a primary alcohol or, under specific conditions, to an aldehyde. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for the reduction to the corresponding primary alcohol, (2-cyclobutoxypyrimidin-4-yl)methanol. chemguide.co.uklibretexts.orgbritannica.com Sodium borohydride (B1222165) (NaBH₄) is generally not reactive enough to reduce carboxylic acids. libretexts.org The reduction proceeds through an aldehyde intermediate, which is immediately reduced further. chemguide.co.uk

Selective reduction to the aldehyde is more challenging but can be achieved by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or ester, and then using a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃). libretexts.org More recent methods utilize pinacolborane with an activating agent for the direct conversion of carboxylic acids to aldehydes. researchgate.net

Oxidative reactions of the carboxylic acid group are less common as it is already in a high oxidation state. However, oxidative decarboxylation reactions, such as the Hunsdiecker reaction (using a silver salt with bromine), can convert the carboxylic acid into a halide. libretexts.org

Table 3: Potential Reduction Products

| Product | Reagents | Conditions |

| (2-Cyclobutoxypyrimidin-4-yl)methanol | 1. LiAlH₄2. H₃O⁺ | Dry ether or THF, Room Temp |

| 2-Cyclobutoxypyrimidine-4-carbaldehyde | 1. SOCl₂2. LiAlH(Ot-Bu)₃ | 1. Reflux2. -78 °C to Room Temp |

Tandem and Cascade Reactions Incorporating this compound

The multifunctional nature of this compound makes it an attractive substrate for tandem or cascade reactions, where multiple bond-forming events occur in a single operation. acs.orgrsc.org Such processes are highly efficient for building molecular complexity.

While specific tandem reactions involving this exact molecule are not widely reported, the reactivity of the pyrimidine core and its derivatives suggests several possibilities. For instance, the pyrimidine ring can participate in cycloaddition reactions or act as a nucleophile or electrophile under various conditions. A plausible tandem sequence could involve an initial reaction at the carboxylic acid group (e.g., amidation) to introduce a new functional moiety, which then participates in an intramolecular cyclization with the pyrimidine ring or a substituent.

For example, amidation with an appropriately functionalized amine could create a precursor for an intramolecular nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction, leading to the formation of fused heterocyclic systems. Studies on related pyrimidine nucleosides have demonstrated their utility in synthesizing bicyclic structures through tandem oxidation and intramolecular addition sequences. acs.orgnih.gov These precedents highlight the potential of the pyrimidine core to engage in complex, elegant transformations.

Systematic Derivatization Strategies for 2 Cyclobutoxypyrimidine 4 Carboxylic Acid Analogues

Modification of the Carboxylic Acid Group to Esters, Amides, and Other Carbonyl Derivatives

The carboxylic acid moiety at the C4 position of the pyrimidine (B1678525) ring is a prime site for modification to generate a variety of carbonyl derivatives, including esters and amides. These transformations are generally well-established in organic synthesis and can be readily applied to the 2-cyclobutoxypyrimidine-4-carboxylic acid scaffold.

Esters: Esterification of the carboxylic acid can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a common and cost-effective approach. nih.govresearchgate.net The reaction is reversible, and to drive it towards the product, an excess of the alcohol is typically used, or water is removed as it is formed. nih.govresearchgate.net A variety of primary and secondary alcohols can be employed to generate a library of corresponding esters.

Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents can be used. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can facilitate esterification at room temperature. mdpi.com

Amides: The synthesis of amides from this compound can be accomplished by coupling the carboxylic acid with a primary or secondary amine. Direct reaction between a carboxylic acid and an amine to form an amide is often difficult due to the formation of a stable ammonium (B1175870) carboxylate salt. ucla.edu Therefore, the carboxylic acid is typically activated first. Common coupling agents for amide bond formation include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). scielo.org.mx This method allows for the formation of a wide range of amides under mild conditions. Another approach involves the use of boric acid as a catalyst for the direct amidation of carboxylic acids with amines. nih.gov

Other Carbonyl Derivatives: The carboxylic acid can also be converted to other carbonyl derivatives. For instance, treatment with thionyl chloride (SOCl₂) can convert the carboxylic acid to the corresponding acyl chloride. researchgate.net This highly reactive intermediate can then be readily transformed into esters, amides, and other derivatives by reaction with appropriate nucleophiles.

Table 1: Potential Carbonyl Derivatives of this compound and General Synthetic Methods

| Derivative Type | General Structure | Synthetic Method | Reagents |

| Ester | 2-Cyclobutoxy-4-(alkoxycarbonyl)pyrimidine | Fischer Esterification | Alcohol, Acid Catalyst |

| Amide | 2-Cyclobutoxy-4-(aminocarbonyl)pyrimidine | Amide Coupling | Amine, Coupling Agent (e.g., EDC/HOBt) |

| Acyl Chloride | 2-Cyclobutoxy-4-(chlorocarbonyl)pyrimidine | Acyl Halogenation | Thionyl Chloride (SOCl₂) |

Introduction of Substituents on the Cyclobutane (B1203170) Ring

The cyclobutane ring offers another site for structural diversification. The introduction of substituents on this ring can significantly influence the molecule's conformational properties and biological activity. researchgate.net Functionalization of the cyclobutane ring can be approached either by starting with a pre-functionalized cyclobutanol (B46151) for the initial synthesis or by direct modification of the cyclobutoxy moiety.

Strategies for the synthesis of functionalized cyclobutanes often involve cycloaddition reactions, such as the [2+2] photocycloaddition of alkenes. mdpi.com More contemporary methods focus on the stereocontrolled synthesis and functionalization of cyclobutanes. mdpi.comnih.gov C-H functionalization has emerged as a powerful tool for the direct introduction of substituents onto pre-existing cyclobutane rings. acs.orgrsc.org This can be achieved using transition metal catalysis, for example, with rhodium catalysts that can direct the functionalization to specific C-H bonds. acs.org

For the this compound scaffold, if a hydroxyl or carbonyl group is present on the cyclobutane ring, a wide range of transformations can be envisioned. A hydroxyl group can be converted to other functional groups through substitution or elimination reactions. A carbonyl group on the cyclobutane ring would allow for reactions such as aldol (B89426) condensations, Wittig reactions, or reductive aminations to introduce a diverse array of substituents.

Table 2: Potential Strategies for Cyclobutane Ring Functionalization

| Strategy | Description | Potential Functional Groups Introduced |

| C-H Functionalization | Direct activation and substitution of a C-H bond on the cyclobutane ring, often catalyzed by transition metals. acs.orgrsc.org | Alkyl, Aryl, Halogen |

| Ring-Opening/Closing | Ring-opening of bicyclobutane precursors can lead to substituted cyclobutanes. mdpi.com | Various substituents depending on the nucleophile used. |

| Functional Group Interconversion | Modification of a pre-existing functional group (e.g., hydroxyl, carbonyl) on the cyclobutane ring. | Ester, Amide, Alkene, Amine |

Functionalization of the Pyrimidine Ring at C5 and C6 Positions

The pyrimidine ring itself is a key target for modification. The electronic nature of the pyrimidine ring, being electron-deficient, dictates its reactivity towards electrophilic and nucleophilic reagents.

C5 Position: The C5 position of the pyrimidine ring is the most susceptible to electrophilic attack, although the ring is generally deactivated towards electrophilic aromatic substitution. rsc.org The presence of the electron-donating 2-cyclobutoxy group may provide some activation at this position. Electrophilic halogenation (e.g., bromination or chlorination) at the C5 position is a feasible transformation, which can introduce a useful handle for further derivatization through cross-coupling reactions. For instance, a 5-halopyrimidine can undergo Suzuki or Stille couplings to introduce aryl or alkyl groups. Modifications at the C5 position of pyrimidine nucleosides are well-documented and often involve halogenation followed by cross-coupling. mdpi.com

C6 Position: The C6 position of the pyrimidine ring is adjacent to a nitrogen atom and is generally more electron-deficient. This position is susceptible to nucleophilic attack, especially if a good leaving group is present. While the parent this compound does not have a leaving group at C6, it is conceivable to design synthetic routes starting from pyrimidines bearing a leaving group (e.g., a halogen) at the C6 position, which could then be displaced by various nucleophiles. Another potential strategy could involve enzymatic reactions, as some enzymes are known to act at the C6 position of the pyrimidine ring. nih.gov

Table 3: Potential Functionalization of the Pyrimidine Ring

| Position | Reaction Type | Potential Reagents/Conditions | Resulting Substituent |

| C5 | Electrophilic Halogenation | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) | Bromo, Chloro |

| C5 | Suzuki Coupling (from 5-halo derivative) | Arylboronic acid, Pd catalyst, Base | Aryl |

| C6 | Nucleophilic Substitution (requires leaving group) | Amines, Alcohols, Thiols | Amino, Alkoxy, Thioether |

Synthesis of Fused Heterocyclic Systems from this compound

The inherent functionalities of this compound can be leveraged to construct fused heterocyclic systems, leading to more complex molecular architectures. This can be achieved through intramolecular cyclization reactions or by multicomponent reactions where the pyrimidine derivative acts as a key building block.

For instance, if a suitable functional group is introduced at the C5 position of the pyrimidine ring, an intramolecular cyclization with the C4-carboxylic acid or its derivatives can lead to the formation of a new ring. A classic example is the synthesis of the tricyclic pyrimido[4,5-c]quinoline (B14755456) core, which can involve a domino Suzuki coupling followed by an intramolecular amide formation between a 5-bromopyrimidine-4-carboxylate and an appropriately substituted aminophenylboronic acid. ucla.edu

Another important class of fused pyrimidines are the pyrrolo[2,3-d]pyrimidines, which are known for their diverse biological activities. nih.gov The synthesis of these systems often involves the construction of the pyrrole (B145914) ring onto a pre-existing pyrimidine scaffold. For example, a 6-aminouracil (B15529) derivative can react with aurones in the presence of iodine and DMSO to form a pyrrolo[2,3-d]pyrimidine core through a cascade annulation process. nih.gov While this specific example starts from a different pyrimidine, it illustrates the general principle of using functionalized pyrimidines to build fused systems.

Furthermore, pyrimido[4,5-b]indoles are another class of fused heterocycles that have garnered significant interest. mdpi.comacs.org Synthetic strategies towards these compounds often involve the construction of the pyrimidine ring onto an indole (B1671886) precursor, but routes starting from a functionalized pyrimidine are also conceivable.

Table 4: Examples of Fused Heterocyclic Systems Potentially Accessible from this compound Derivatives

| Fused System | General Approach | Key Precursor |

| Pyrimido[4,5-c]quinoline | Intramolecular cyclization | 5-Halo-4-carbonyl pyrimidine derivative and a substituted aniline |

| Pyrrolo[2,3-d]pyrimidine | Annulation of a pyrrole ring | 5,6-Disubstituted pyrimidine |

| Pyrimido[4,5-b]indole | Construction of the indole or pyrimidine ring | Functionalized pyrimidine or indole precursors |

Computational Chemistry and Theoretical Modeling of 2 Cyclobutoxypyrimidine 4 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations provide deep insights into the intrinsic properties of a molecule. These computational methods are foundational for predicting structure, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals (HOMO, LUMO)

DFT is a computational method used to investigate the electronic structure of many-body systems. materialsciencejournal.org It is routinely used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. materialsciencejournal.org A large gap implies high stability, whereas a small gap suggests the molecule will be more reactive. For many organic molecules, these calculations are performed using specific functionals and basis sets, such as B3LYP/6-311G(d,p). materialsciencejournal.org However, specific HOMO, LUMO, and energy gap values for 2-Cyclobutoxypyrimidine-4-carboxylic acid have not been reported in the searched literature.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitations and UV-Vis Spectra Analysis

TD-DFT is an extension of DFT used to predict electronic excitation energies and simulate UV-Vis absorption spectra. mdpi.comnih.gov This method calculates the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govrsc.org The analysis of the molecular orbitals involved in these electronic transitions, often from HOMO to LUMO, provides insight into the nature of the electronic excitations (e.g., π→π* transitions). researchgate.net Such theoretical spectra are invaluable for interpreting experimental data. At present, a theoretical UV-Vis spectrum analysis for this compound via TD-DFT is not available in published research.

Evaluation of Molecular Electrostatic Potential Maps (MEP)

Molecular Electrostatic Potential (MEP) maps are useful tools for understanding the charge distribution within a molecule and for predicting its reactive sites. researchgate.netresearchgate.net The MEP surface visualizes the electrostatic potential, with different colors indicating regions of negative, positive, and neutral potential. Red-colored regions typically denote areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue-colored regions indicate electron-deficient areas (positive potential), prone to nucleophilic attack. mdpi.com An MEP analysis for this compound, which would identify its key reactive sites, has not been documented.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. By mapping the potential energy surface as a function of specific dihedral angles, researchers can identify the most stable, low-energy conformations of a molecule. researchgate.net This is particularly relevant for a molecule like this compound, which possesses rotatable bonds connecting the cyclobutoxy group to the pyrimidine (B1678525) ring and the carboxylic acid group. Such an analysis would clarify the preferred three-dimensional structure of the molecule, but no such studies have been reported.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations can provide detailed information on the dynamic behavior of a molecule, its conformational flexibility, and its interactions with its environment, such as a solvent or a biological receptor. researchgate.netnih.gov For this compound, MD simulations could reveal how the cyclobutoxy and carboxylic acid substituents move and interact with their surroundings, offering a dynamic picture of the molecule's behavior. To date, no molecular dynamics simulation studies focused on this specific compound have been published.

Prediction of Reaction Pathways and Transition States through Computational Methods

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including those for the synthesis and transformation of this compound. By modeling the potential energy surface of a reaction, researchers can predict the most likely reaction pathways, identify intermediate structures, and characterize the high-energy transition states that govern the reaction rate.

For a molecule like this compound, computational methods could be applied to predict pathways for its synthesis or subsequent functionalization. For example, the synthesis might involve the condensation of a substituted amidine with a β-ketoester derivative. Quantum chemical calculations could model this reaction, comparing different potential routes and predicting the optimal conditions to favor the desired product. The calculations would provide detailed geometric information about the transition states, revealing the precise arrangement of atoms as bonds are broken and formed.

Furthermore, computational approaches can predict the outcomes of reactions such as electrophilic or nucleophilic substitutions on the pyrimidine ring. By calculating the electron density at various positions on the ring, one can predict the most reactive sites. The transition states for substitution at different positions can be calculated to determine the kinetic and thermodynamic favorability of each potential product.

A hypothetical reaction pathway prediction for the amidation of this compound is presented in the table below. This illustrates the type of data that can be generated through computational analysis.

| Reaction Step | Reactants | Transition State (TS) Energy (kcal/mol) | Products | Step Energy (kcal/mol) |

| 1. Activation of Carboxylic Acid | This compound + Activating Agent | TS1 | Activated Intermediate | -5.2 |

| 2. Nucleophilic Attack by Amine | Activated Intermediate + Amine | TS2 | Tetrahedral Intermediate | +12.5 (Rate-determining) |

| 3. Proton Transfer | Tetrahedral Intermediate | TS3 | Zwitterionic Intermediate | -2.1 |

| 4. Leaving Group Departure | Zwitterionic Intermediate | TS4 | Amide Product + Byproduct | -15.8 |

Note: The data in this table is hypothetical and for illustrative purposes only.

In Silico Design of Novel this compound Derivatives

In silico design is a cornerstone of modern drug discovery and materials science, enabling the rational design of new molecules with desired properties. For this compound, computational methods can be employed to design novel derivatives with enhanced biological activity, improved selectivity, or optimized physicochemical properties.

The process often begins with identifying a biological target, such as an enzyme or a receptor, that is implicated in a disease. Molecular docking simulations can then be used to predict how derivatives of this compound might bind to this target. These simulations place the molecule into the binding site of the target protein and calculate a "docking score," which estimates the binding affinity. By systematically modifying the structure of the parent molecule—for example, by adding different substituents to the pyrimidine ring or altering the cyclobutoxy group—researchers can identify modifications that are predicted to improve binding.

Quantitative Structure-Activity Relationship (QSAR) studies represent another powerful in silico approach. nih.gov In a QSAR study, the biological activities of a series of known compounds are correlated with their calculated molecular descriptors (e.g., electronic properties, hydrophobicity, and steric parameters). The resulting mathematical model can then be used to predict the activity of novel, untested derivatives of this compound. This allows for the prioritization of synthetic efforts on the most promising candidates.

For instance, to design novel kinase inhibitors based on the this compound scaffold, one could perform molecular docking into the ATP-binding site of a target kinase. Different functional groups could be computationally added to the scaffold to explore potential interactions with key amino acid residues in the binding pocket. The goal would be to design derivatives that form strong and specific interactions, leading to potent and selective inhibition.

The following table provides a hypothetical example of an in silico screening of novel this compound derivatives designed as inhibitors of a hypothetical target protein.

| Derivative | Modification | Docking Score (kcal/mol) | Predicted IC₅₀ (nM) | Key Interactions with Target |

| Parent | None | -7.5 | 500 | Hydrogen bond with Ser124 |

| Derivative 1 | 5-fluoro substitution | -8.2 | 150 | Hydrogen bond with Ser124, Halogen bond with Leu83 |

| Derivative 2 | 6-amino substitution | -9.1 | 50 | Hydrogen bonds with Ser124 and Glu121 |

| Derivative 3 | Cyclobutoxy to Cyclopentoxy | -7.8 | 350 | Hydrogen bond with Ser124, improved hydrophobic contact |

| Derivative 4 | Carboxylic acid to bioisostere (e.g., tetrazole) | -8.5 | 100 | Ionic interaction with Lys78, Hydrogen bond with Ser124 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Through these and other computational techniques, such as molecular dynamics simulations to study the stability of the protein-ligand complex over time, novel derivatives of this compound can be rationally designed and optimized in a computer before being synthesized and tested in the laboratory. This approach significantly accelerates the discovery and development of new molecules for a wide range of applications.

Advanced Spectroscopic and Structural Elucidation Techniques for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and stereochemistry of 2-Cyclobutoxypyrimidine-4-carboxylic acid. By analyzing the chemical shifts, coupling constants, and signal multiplicities in both ¹H and ¹³C NMR spectra, a complete picture of the molecule's covalent framework can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet in the downfield region, typically between 10-12 ppm, due to deshielding and hydrogen bonding. libretexts.org The protons on the pyrimidine (B1678525) ring are distinct, with the H5 proton appearing as a doublet and the H6 proton as another doublet, with their exact chemical shifts influenced by the electronic effects of the cyclobutoxy and carboxylic acid substituents. The protons of the cyclobutoxy group would present more complex signals, including a quintet for the methine proton (CH-O) and multiplets for the methylene (B1212753) (CH₂) groups, typically in the 1.5-5.0 ppm range.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid is highly deshielded and would appear in the 160-180 ppm region. libretexts.org The carbons of the pyrimidine ring would have distinct signals, with C2, C4, C5, and C6 resonating in the aromatic/heteroaromatic region (approx. 110-170 ppm). The carbons of the cyclobutoxy group would appear in the upfield aliphatic region.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound, based on data from analogous structures like pyrimidine-carboxylic acids and cycloalkoxy compounds. libretexts.orgmdpi.comchemicalbook.comchemicalbook.com

| Predicted NMR Spectral Data for this compound | ||

|---|---|---|

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -COOH | ~10.0 - 12.0 (broad s) | ~165 - 175 |

| Pyrimidine H5 | ~7.4 - 7.8 (d) | ~115 - 125 |

| Pyrimidine H6 | ~8.8 - 9.2 (d) | ~155 - 160 |

| Cyclobutoxy CH-O | ~4.5 - 5.0 (quintet) | ~70 - 80 |

| Cyclobutoxy CH₂ (β) | ~2.2 - 2.6 (m) | ~25 - 35 |

| Cyclobutoxy CH₂ (γ) | ~1.6 - 2.0 (m) | ~10 - 15 |

| Pyrimidine C2 | - | ~160 - 170 |

| Pyrimidine C4 | - | ~160 - 170 |

Note: (s) singlet, (d) doublet, (quintet) quintet, (m) multiplet. Predicted values are based on analogous structures and general chemical shift ranges.

Mass Spectrometry for Fragmentation Pathways and Isotopic Labeling Studies

Mass spectrometry (MS) is a key technique for determining the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. Under electron ionization (EI) or other ionization techniques, the molecule will form a molecular ion (M⁺•), whose mass confirms the elemental composition. Subsequent fragmentation provides a roadmap of the molecule's structure.

The fragmentation of 4-pyrimidine carboxylic acids is influenced by the nature of the substituents on the pyrimidine ring. nih.gov For this compound, several key fragmentation pathways can be predicted:

Loss of COOH: A prominent fragmentation pathway for carboxylic acids involves the cleavage of the bond adjacent to the carbonyl group, leading to the loss of the carboxyl group as a radical (•COOH, mass 45) or the loss of carbon dioxide (CO₂, mass 44) followed by a hydrogen atom. libretexts.orgwhitman.edu

Loss of the Cyclobutoxy Group: The C-O bond of the ether linkage can cleave, resulting in the loss of a cyclobutoxy radical (•OC₄H₇, mass 71) or cyclobutene (B1205218) (C₄H₆, mass 54) via a rearrangement.

Ring Fragmentation: The pyrimidine ring itself can undergo characteristic cleavages, often involving the loss of HCN (mass 27) or other small neutral molecules, consistent with the fragmentation of heterocyclic aromatic systems.

Isotopic labeling, for instance, by substituting specific hydrogens with deuterium (B1214612) (²H) or carbons with ¹³C, could be employed to definitively trace these fragmentation pathways and provide mechanistic insights into the rearrangement processes that occur within the mass spectrometer.

| Predicted Key Mass Spectrometry Fragments | |

|---|---|

| m/z Value | Predicted Fragment Identity |

| 194 | [M]⁺ (Molecular Ion) |

| 149 | [M - COOH]⁺ |

| 123 | [M - OC₄H₇]⁺ |

| 140 | [M - C₄H₆]⁺ (from rearrangement) |

| 150 | [M - CO₂]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Character

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of its chemical bonds. The two techniques are often complementary.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands. A very broad and strong absorption band is expected in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. libretexts.org The C=O stretching vibration of the carboxyl group will give rise to a strong, sharp peak around 1700-1730 cm⁻¹. acs.org The C-O stretching of the ether linkage and the carboxylic acid would appear in the 1200-1300 cm⁻¹ region. Vibrations associated with the pyrimidine ring (C=N and C=C stretching) typically occur in the 1400-1600 cm⁻¹ range. core.ac.uk C-H stretching vibrations from the cyclobutyl and pyrimidine moieties would be observed around 2850-3100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. It would be effective for observing the symmetric breathing modes of the pyrimidine ring. nih.gov The C-C stretching vibrations of the cyclobutyl ring would also be readily observable. While the C=O stretch is also Raman active, it is typically weaker than in the IR spectrum. The complementarity of IR and Raman allows for a more complete vibrational assignment. acs.org

| Predicted Vibrational Spectroscopy Bands (cm⁻¹) | |

|---|---|

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| O-H stretch (Carboxylic acid dimer) | 2500 - 3300 (broad, strong IR) |

| C-H stretch (Aromatic/Aliphatic) | 2850 - 3100 |

| C=O stretch (Carboxylic acid) | 1700 - 1730 (strong IR) |

| C=N, C=C stretch (Pyrimidine ring) | 1400 - 1600 |

| C-O stretch (Ether & Acid) | 1200 - 1300 |

| Pyrimidine ring breathing | 990 - 1050 (strong Raman) |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

UV-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. The pyrimidine ring in this compound acts as the primary chromophore. The spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions. masterorganicchemistry.com

The π→π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are typically high-energy and result in strong absorption bands, likely below 300 nm for the pyrimidine system. nih.gov The n→π* transitions, involving the promotion of a non-bonding electron (from the nitrogen lone pairs) to a π* antibonding orbital, are lower in energy and have a much lower intensity. The substitution of the pyrimidine ring with both an electron-donating alkoxy group and an electron-withdrawing carboxylic acid group can influence the energy of these transitions, potentially causing shifts in the absorption maxima (λ_max) compared to unsubstituted pyrimidine. masterorganicchemistry.com The solvent environment can also significantly affect the position and intensity of these bands, particularly for n→π* transitions.

X-ray Crystallography for Solid-State Molecular Geometry and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. While a crystal structure for this compound itself is not publicly available, analysis of the parent compound, pyrimidine-4-carboxylic acid, offers significant insight into the expected solid-state conformation and packing. nih.govresearchgate.net

In the solid state, the molecule is expected to be nearly planar, with the carboxylic acid group being coplanar with the pyrimidine ring to maximize conjugation. A key feature in the crystal lattice would be the formation of strong intermolecular hydrogen bonds. The carboxylic acid group can act as a hydrogen bond donor (O-H) and acceptor (C=O), while the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. It is highly probable that the molecules will form hydrogen-bonded dimers via their carboxylic acid groups (O-H···O=C) or form extended chains through O-H···N interactions between the acid of one molecule and a ring nitrogen of an adjacent molecule. nih.govresearchgate.net The cyclobutoxy group would likely adopt a puckered conformation and influence the crystal packing through weaker van der Waals interactions.

| Expected Solid-State Structural Features (from Analogue Data) | |

|---|---|

| Structural Parameter | Expected Observation |

| Molecular Geometry | Pyrimidine ring and carboxyl group are largely coplanar. researchgate.net |

| Hydrogen Bonding | Strong O-H···N or O-H···O intermolecular hydrogen bonds forming chains or dimers. nih.govresearchgate.net |

| Crystal Packing | Formation of molecular sheets held together by hydrogen bonds, with van der Waals interactions between sheets. nih.gov |

| Cyclobutoxy Conformation | Puckered (non-planar) ring conformation. |

Mechanistic Investigations of Chemical Reactions Involving 2 Cyclobutoxypyrimidine 4 Carboxylic Acid

Elucidation of Reaction Mechanisms for Pyrimidine (B1678525) Functionalization

No specific studies detailing the mechanisms of functionalization reactions on the pyrimidine ring of 2-Cyclobutoxypyrimidine-4-carboxylic acid are publicly available.

Understanding the Kinetics and Thermodynamics of Cyclobutoxy Group Transformations

There is no available data on the kinetic and thermodynamic parameters associated with transformations of the cyclobutoxy group in this specific molecule.

Influence of Catalysis (e.g., Metal-Catalysis, Organocatalysis) on Reaction Pathways

While catalysis is a broad field in pyrimidine chemistry, there are no specific studies on how different catalysts influence the reaction pathways of this compound.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemistry. Future research should prioritize the development of novel and sustainable routes to 2-Cyclobutoxypyrimidine-4-carboxylic acid and its derivatives, moving beyond traditional multi-step procedures that often involve harsh reagents and generate significant waste.

A particularly promising avenue is the adoption of multicomponent reactions (MCRs). These one-pot processes, where three or more reactants combine to form a complex product, offer inherent atom economy and reduced operational complexity. acs.orgnih.gov An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols represents a sustainable approach that could be adapted for the synthesis of this compound. acs.orgnih.govorganic-chemistry.org This method leverages readily available alcohol starting materials, which can potentially be derived from biomass, and proceeds through a series of condensation and dehydrogenation steps. acs.orgnih.gov

Further exploration into green chemistry principles could involve the use of nanocatalysts, which can offer high efficiency and recyclability. For instance, magnetic nanoparticles could facilitate easy catalyst recovery and reuse, minimizing waste. rsc.org The use of water as a solvent, where feasible, would also significantly enhance the environmental profile of the synthesis. acs.org

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Advantages | Potential Challenges |

| Iridium-Catalyzed MCR | High atom economy, use of sustainable feedstocks, regioselectivity. acs.orgnih.govorganic-chemistry.org | Catalyst cost and availability, optimization for specific substrates. |

| Nanocatalysis | High efficiency, catalyst recyclability, mild reaction conditions. rsc.org | Catalyst synthesis and characterization, potential for leaching. |

| Aqueous Synthesis | Environmentally benign, low cost, improved safety. acs.org | Solubility of reactants, potential for side reactions. |

Exploration of Unconventional Reactivity Patterns

A deeper understanding of the intrinsic reactivity of this compound can unlock novel synthetic transformations and applications. Density Functional Theory (DFT) studies on related pyrimidine (B1678525) derivatives have provided valuable insights into their electronic structure and reactivity, identifying potential sites for electrophilic and nucleophilic attack. wjarr.comrsc.org

Future research should focus on computational and experimental investigations into the unconventional reactivity of this specific molecule. For example, the C-H bonds on the pyrimidine ring and the cyclobutoxy group could be targets for late-stage functionalization through C-H activation strategies. This would allow for the rapid diversification of the core structure, providing access to a wide range of analogs for biological screening.

Furthermore, the interplay between the electron-withdrawing carboxylic acid group and the electron-donating cyclobutoxy group may lead to unique reactivity patterns, such as unusual cycloaddition reactions or rearrangements. organic-chemistry.org Investigating the reactivity of the pyrimidine peroxyl radical, for instance, could provide insights into its behavior in oxidative environments. rsc.org

Advanced Computational Modeling for Complex Systems

Computational chemistry offers a powerful toolkit for predicting and understanding the behavior of molecules at the atomic level. For this compound, advanced computational modeling can guide synthetic efforts, predict reactivity, and elucidate potential biological activities.

DFT calculations can be employed to determine the molecule's geometric and electronic properties, including molecular orbital energies (HOMO-LUMO gap), electrostatic potential maps, and reactivity indices. wjarr.comsamipubco.com These parameters can help in predicting the most likely sites for chemical reactions and understanding the molecule's stability. wjarr.com

Beyond predicting reactivity, computational models can be used to simulate the interaction of this compound with biological targets, such as enzymes or receptors. Molecular docking studies can predict the binding mode and affinity of the molecule within a protein's active site, providing a rational basis for the design of more potent and selective inhibitors. nih.gov For instance, docking studies have been used to understand the interactions of pyrimidine derivatives with enzymes like cyclooxygenases. wjarr.com

Table 2: Applications of Computational Modeling

| Modeling Technique | Application | Insights Gained |

| Density Functional Theory (DFT) | Predicting reactivity and stability. wjarr.comsamipubco.com | Electronic structure, HOMO-LUMO gap, electrostatic potential. wjarr.com |

| Molecular Docking | Simulating protein-ligand interactions. nih.gov | Binding modes, affinities, and rational drug design. nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing non-covalent interactions. researchgate.net | Nature and strength of intermolecular forces. |

Integration with Flow Chemistry and Automated Synthesis for Scalability

To transition from laboratory-scale synthesis to industrial production, efficient and scalable manufacturing processes are essential. Flow chemistry, where reactions are performed in a continuous stream rather than in a batch-wise manner, offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for automation. researchgate.netmdpi.com

The synthesis of substituted pyrimidines has been successfully demonstrated using flow chemistry, leading to significant reductions in reaction times compared to batch processes. researchgate.net This approach could be readily adapted for the production of this compound, enabling on-demand synthesis and facile scale-up. researchgate.netvapourtec.com

Furthermore, the integration of flow chemistry with automated synthesis platforms can create fully autonomous systems for the production and optimization of chemical compounds. researchgate.netsigmaaldrich.comnih.gov These platforms can perform multi-step syntheses, purifications, and analyses with minimal human intervention, accelerating the discovery and development of new molecules. researchgate.netnih.gov

Design and Synthesis of Advanced Scaffolds Incorporating the this compound Moiety

The this compound moiety can serve as a versatile building block for the construction of more complex and advanced molecular scaffolds. The pyrimidine ring is a common feature in many approved drugs, and its derivatives are known to exhibit a wide range of biological activities. researchgate.netnih.gov

Future research should focus on incorporating this specific moiety into novel fused heterocyclic systems. For example, it could be used as a precursor for the synthesis of pyrrolo[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, or other condensed pyrimidine systems, which are known to possess potent biological activities. mdpi.comuran.uanih.gov

Moreover, the carboxylic acid group can be replaced with various bioisosteres to modulate the physicochemical properties and biological activity of the resulting compounds. nih.govnih.govdrughunter.com Tetrazoles, sulfonamides, and other acidic heterocycles are well-established carboxylic acid bioisosteres that can improve metabolic stability, cell permeability, and target engagement. drughunter.com The design and synthesis of such analogs could lead to the discovery of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles.

Table 3: Bioisosteric Replacements for the Carboxylic Acid Group

| Bioisostere | Key Properties | Potential Advantages |

| Tetrazole | Similar pKa to carboxylic acid, increased lipophilicity. drughunter.com | Improved metabolic stability and oral bioavailability. nih.gov |

| Sulfonamide | Weaker acid, increased lipophilicity. drughunter.com | Enhanced membrane permeability. drughunter.com |

| Hydroxamic acid | Metal-chelating properties. nih.gov | Can be used to target metalloenzymes. |

常见问题

Q. What are the common synthetic routes for preparing 2-Cyclobutoxypyrimidine-4-carboxylic acid, and what are their critical reaction parameters?

- Methodological Answer : A typical synthesis involves cyclization of a pyrimidine precursor with cyclobutanol derivatives under nucleophilic substitution conditions. Key steps include:

- Condensation : Use of 4-carboxypyrimidine intermediates with cyclobutyl ethers in the presence of catalysts like palladium or copper (as seen in analogous pyrimidine syntheses) .

- Cyclization : Controlled temperature (80–120°C) and inert atmosphere (N₂/Ar) to prevent side reactions.

- Purification : Recrystallization from polar aprotic solvents (e.g., DMF or acetonitrile) to isolate the carboxylic acid form .

- Validation : Monitor reaction progress via TLC or HPLC, and confirm purity via melting point analysis and NMR (¹H/¹³C) .

Q. How should researchers safely handle and store this compound in laboratory settings?

- Methodological Answer :

- Handling : Use PPE (gloves, goggles, lab coats) in a fume hood. Avoid inhalation/contact; wash thoroughly post-handling .

- Storage : Keep in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis or oxidation.

- Disposal : Follow institutional guidelines for hazardous organic waste. Neutralize acidic residues before disposal .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (400 MHz, DMSO-d₆) to identify cyclobutoxy protons (δ 4.5–5.0 ppm) and carboxylic acid protons (broad peak at δ 12–13 ppm). ¹³C NMR confirms the carbonyl (C=O) at ~170 ppm .